5-Bromo-3-chloro-2-iodothiophene
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Overview
Description
5-Bromo-3-chloro-2-iodothiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . The ease of migration of halogen atoms in this reaction depends on their nature and increases in the order of chlorine, bromine, and iodine .
Industrial Production Methods
Industrial production of this compound may involve the use of N-iodosuccinimide (NIS) or iodine (I2) in the presence of catalysts such as mercury(II) acetate (Hg(OAc)2) to introduce iodine atoms into the thiophene ring . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-iodothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with other groups.
Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used to introduce additional halogen atoms.
Major Products Formed
The major products formed from these reactions include various polyhalogenated thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-3-chloro-2-iodothiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-iodothiophene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form stable complexes with various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Properties
Molecular Formula |
C4HBrClIS |
---|---|
Molecular Weight |
323.38 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-iodothiophene |
InChI |
InChI=1S/C4HBrClIS/c5-3-1-2(6)4(7)8-3/h1H |
InChI Key |
BRVPFLWPXLXONF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)I)Br |
Origin of Product |
United States |
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